molecular formula C17H18O3 B012056 Ethyl 5-(2-naphthyl)-5-oxovalerate CAS No. 109089-73-8

Ethyl 5-(2-naphthyl)-5-oxovalerate

Cat. No.: B012056
CAS No.: 109089-73-8
M. Wt: 270.32 g/mol
InChI Key: VQOKJNORNTYAEF-UHFFFAOYSA-N
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Description

Ethyl 5-(2-naphthyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, attached to a valerate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate typically involves the esterification of 5-(2-naphthyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2-naphthyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: 5-(2-naphthyl)-5-hydroxyvalerate.

    Substitution: 5-(2-naphthyl)-5-oxovaleric acid.

Scientific Research Applications

Ethyl 5-(2-naphthyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-naphthyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring can engage in π-π interactions with aromatic amino acids in the active site of enzymes, while the ester group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 5-(1-naphthyl)-5-oxovalerate: Similar structure but with the naphthalene ring attached at the 1-position.

    Methyl 5-(2-naphthyl)-5-oxovalerate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-(2-phenyl)-5-oxovalerate: Similar structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness: this compound is unique due to the specific positioning of the naphthalene ring, which can influence its reactivity and interaction with biological targets. The presence of the naphthalene ring also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-naphthalen-2-yl-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-2-20-17(19)9-5-8-16(18)15-11-10-13-6-3-4-7-14(13)12-15/h3-4,6-7,10-12H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOKJNORNTYAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645605
Record name Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109089-73-8
Record name Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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